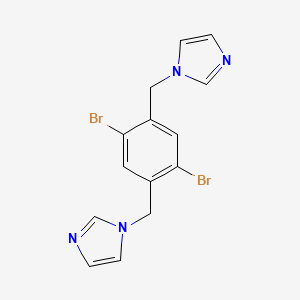

1,1'-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole)

Description

1,1'-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) is a brominated aromatic bis(imidazole) compound characterized by a central 1,4-phenylene core substituted with two bromine atoms at the 2- and 5-positions. The structure features two imidazole rings connected via methylene bridges to the phenylene group. This compound is structurally analogous to other bis(imidazole) ligands used in coordination chemistry and metal-organic framework (MOF) synthesis .

Properties

Molecular Formula |

C14H12Br2N4 |

|---|---|

Molecular Weight |

396.08 g/mol |

IUPAC Name |

1-[[2,5-dibromo-4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole |

InChI |

InChI=1S/C14H12Br2N4/c15-13-6-12(8-20-4-2-18-10-20)14(16)5-11(13)7-19-3-1-17-9-19/h1-6,9-10H,7-8H2 |

InChI Key |

CYBGTPOYGIPATC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CC2=CC(=C(C=C2Br)CN3C=CN=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) typically involves the reaction of 2,5-dibromo-1,4-phenylenedimethanol with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The imidazole rings can participate in redox reactions.

Coupling Reactions: The phenylene bridge can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed depend on the specific reactions. For example, substitution reactions can yield azide or thiol derivatives, while oxidation can lead to the formation of imidazole N-oxides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1,1'-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole). The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Case Study : In a study assessing the compound's efficacy against MDA-MB-231 breast cancer cells, it was found to induce apoptosis in a dose-dependent manner. The IC50 values indicated that the compound was more toxic to cancer cells compared to normal human mammary epithelial cells .

| Cell Line | IC50 (μM) | Comments |

|---|---|---|

| MDA-MB-231 | 15.2 | High efficacy in inducing apoptosis |

| MCF-7 | 20.5 | Moderate efficacy |

| MCF-10A | >50 | Low toxicity |

Antimicrobial Properties

The imidazole ring in the compound contributes to its antimicrobial activity. Similar imidazole derivatives have been shown to possess antifungal and antibacterial properties.

- Case Study : A series of synthesized imidazole derivatives were evaluated for their antimicrobial activity. Compounds similar to 1,1'-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) exhibited promising results against various bacterial strains .

Material Science Applications

In addition to its biological applications, this compound has potential uses in materials science:

Conductive Polymers

The incorporation of imidazole units into polymer matrices can enhance conductivity and thermal stability. Research is ongoing into developing conductive polymers for electronic applications using derivatives of this compound.

| Property | Value |

|---|---|

| Conductivity | High (specific values pending further research) |

| Thermal Stability | Enhanced compared to non-modified polymers |

Mechanism of Action

The mechanism of action of 1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) involves its interaction with molecular targets through its imidazole rings. These rings can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Compounds for Comparison

Substituent Effects on Properties

Methyl/Methoxy: Electron-donating groups (EDGs) that increase ligand flexibility and solubility. Methoxy groups improve hydrophilicity .

Steric Effects :

- Bromine’s larger atomic radius may introduce steric hindrance, affecting metal-ligand coordination geometry compared to smaller substituents like methyl .

Applications :

- Dimethyl Derivative : Used in zwitterionic MOFs for rapid sensing of dimetridazole via fluorescence quenching .

- Unsubstituted Analog : Forms coordination polymers with zinc, demonstrating structural versatility .

- Brominated Compound : Hypothesized utility in halogen-rich MOFs for gas storage or catalysis, though direct evidence is lacking.

Research Findings and Comparative Analysis

MOF Performance

- Dimethyl Derivative (C₁₆H₁₈N₄): Synthesized into a Cd(II)-based MOF (MOF1) with a detection limit of 0.11 μM for dimetridazole, attributed to charge-transfer interactions . Outperformed non-substituted ligands in sensitivity due to enhanced π-stacking from methyl groups .

- Brominated Compound: No direct MOF studies, but bromine’s EW nature could improve H₂ adsorption enthalpy in hydrogen storage applications, as seen in halogen-functionalized MOFs .

Biological Activity

1,1'-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) is a synthetic compound with potential biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.

- CAS Number : 2375720-18-4

- Molecular Formula : C14H12Br2N4

- Molecular Weight : 396.07 g/mol

- Appearance : Light yellow solid, soluble in DMF (Dimethylformamide) .

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, it has demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells.

Cytotoxicity Studies

A study conducted on the cytotoxic effects of 1,1'-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) revealed the following:

- Cell Lines Tested : MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and MCF-10A (normal mammary epithelial).

- Methodology : MTT assay was utilized to assess cell viability after treatment with varying concentrations of the compound.

- Results :

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MDA-MB-231 | 25 | Significant morphological changes indicating apoptosis. |

| MCF-7 | 30 | Moderate cytotoxicity observed. |

| MCF-10A | >50 | Minimal effect on normal cells. |

The mechanism by which 1,1'-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells as evidenced by morphological changes and staining assays (e.g., Hoechst and annexin V staining).

- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound resulted in G2/M phase arrest in MDA-MB-231 cells, suggesting a disruption in cell cycle progression .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were noted in treated cells, contributing to oxidative stress and subsequent cell death .

Case Studies

Several studies have documented the biological activity of similar compounds based on their structural analogs:

- Study on Bis-Imidazole Derivatives : A series of bis-imidazole derivatives were synthesized and tested for their anticancer properties. Compounds structurally related to 1,1'-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) showed promising results against multiple cancer types, reinforcing the potential of imidazole-based compounds in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.